1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098058-22-9
Cat. No.: VC3149375
Molecular Formula: C13H13N3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098058-22-9 |
|---|---|
| Molecular Formula | C13H13N3 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 1,6-dimethyl-7-phenylimidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C13H13N3/c1-10-12(11-6-4-3-5-7-11)13-15(2)8-9-16(13)14-10/h3-9H,1-2H3 |
| Standard InChI Key | YCWAEIHWGNSLKD-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=CN(C2=C1C3=CC=CC=C3)C |
| Canonical SMILES | CC1=NN2C=CN(C2=C1C3=CC=CC=C3)C |
Introduction
1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a complex organic compound with the CAS number 2098058-22-9. It belongs to the imidazo[1,2-b]pyrazole class of compounds, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . This compound is specifically characterized by its molecular formula C13H13N3 and a molecular weight of 211.2624 g/mol .
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 2098058-22-9 |
| Molecular Formula | C13H13N3 |
| Molecular Weight | 211.2624 g/mol |
| SMILES | Not specified in available sources |
| Purity | Typically 98% or higher |
Synthesis Methods
The synthesis of imidazo[1,2-b]pyrazoles, including 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, often involves a sequential one-pot process. This method uses starting materials like 5-aminopyrazole derivatives, aldehydes, and isocyanides, with the reaction facilitated by Lewis or Brønsted acids . The process aims to streamline the synthesis while maintaining high yields and purity.
Synthesis Steps
-
Starting Materials: 5-Aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate.
-
Reaction Conditions: Ambient temperature or heating (50–140 °C) with acid catalysts.
-
Components: Aldehydes and isocyanides added sequentially.
-
Purification: Column chromatography or recrystallization.
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume